((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)methanamine

Renin inhibition Enantiomer potency Antihypertensive drug discovery

Sourcing (3R,4R)-1-benzyl-4-phenylpyrrolidin-3-yl)methanamine with defined (3R,4R) stereochemistry eliminates the risk of stereochemical mismatch in your renin inhibitor, MC4R ligand, or organocatalyst programs. The trans-3,4-disubstituted scaffold provides a versatile aminomethyl handle for rapid SAR exploration; the N-benzyl-4-phenylpyrrolidine core is a privileged pharmacophore in CNS drug discovery. Insist on the pure (3R,4R) enantiomer to avoid the 15-fold potency drop and functional antagonism seen with misconfigured analogs.

Molecular Formula C18H22N2
Molecular Weight 266.4
CAS No. 116169-52-9
Cat. No. B1650267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)methanamine
CAS116169-52-9
Molecular FormulaC18H22N2
Molecular Weight266.4
Structural Identifiers
SMILESC1C(C(CN1CC2=CC=CC=C2)C3=CC=CC=C3)CN
InChIInChI=1S/C18H22N2/c19-11-17-13-20(12-15-7-3-1-4-8-15)14-18(17)16-9-5-2-6-10-16/h1-10,17-18H,11-14,19H2/t17-,18+/m1/s1
InChIKeyKAXQIIGCHQPXCF-MSOLQXFVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)methanamine (CAS 116169-52-9): Chiral trans-3,4-Disubstituted Pyrrolidine Procurement Guide


((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)methanamine (CAS 116169-52-9) is a chiral trans-3,4-disubstituted pyrrolidine building block with molecular formula C₁₈H₂₂N₂ and molecular weight 266.4 g/mol . It features a pyrrolidine core bearing an N-benzyl group, a 4-phenyl substituent, and a 3-aminomethyl functional handle in a defined (3R,4R) absolute configuration . This compound serves as a versatile intermediate in medicinal chemistry and asymmetric synthesis programmes, with the trans relationship between the phenyl and aminomethyl groups establishing a specific spatial orientation critical for downstream stereochemical outcomes [1].

Why ((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)methanamine Cannot Be Replaced by a Generic 3,4-Disubstituted Pyrrolidine Analog


The trans-3,4-disubstituted pyrrolidine scaffold exhibits pronounced stereochemistry-dependent pharmacology: the enantiomeric partner (3S,4S) can display up to 15-fold greater target potency than the (3R,4R) isomer in renin inhibition [1], while adjacent diastereomers (3S,4R vs. 3R,4S) can produce functionally opposite outcomes—agonist versus antagonist—at the melanocortin-4 receptor [2]. Even within a single relative configuration, variation of the N-substituent (benzyl vs. methyl vs. hydrogen) and the 3-position functional group (aminomethyl vs. carboxylic acid vs. carboxamide) fundamentally alters target engagement, pharmacokinetic properties, and synthetic utility [3]. Substituting ((3R,4R)-1-benzyl-4-phenylpyrrolidin-3-yl)methanamine with a generic or misconfigured analog introduces unpredictable and often detrimental changes in binding affinity, functional activity, and downstream synthetic efficiency.

Quantitative Differentiation Evidence for ((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)methanamine vs. Closest Analogs


Renin Inhibitor Enantiomer Potency: (3R,4R)-12b Is 15-Fold Less Active Than (3S,4S)-12a

In the prototypical trans-3,4-disubstituted pyrrolidine direct renin inhibitor series, the (3S,4S) enantiomer 12a exhibited an IC₅₀ of 170 nM against recombinant human renin, which was 15-fold more potent than its distomer (3R,4R)-12b [1]. This establishes that the (3R,4R) configuration—matching the absolute stereochemistry of the target compound—produces a quantifiably distinct pharmacological profile in a therapeutically validated target class [2].

Renin inhibition Enantiomer potency Antihypertensive drug discovery

Stereochemistry-Dependent Functional Switching at Melanocortin-4 Receptor (MC4R)

In the trans-4-phenylpyrrolidine-3-carboxamide series, the (3S,4R) diastereomer 20f-1 acts as a potent agonist with Kᵢ = 11 nM and EC₅₀ = 24 nM, whereas its (3R,4S) counterpart 20f-2 functions as an antagonist with Kᵢ = 8.6 nM and IC₅₀ = 65 nM [1]. Although this example employs a carboxamide rather than aminomethyl at the 3-position, it demonstrates that the 4-phenyl substituent stereochemistry directly governs functional pharmacology [2]. The target compound's (3R,4R) configuration—with 4R stereochemistry matching the MC4R agonist series—is expected to contribute distinct binding and functional properties relative to the (3S,4S), (3R,4S), and (3S,4R) stereoisomers.

MC4R pharmacology Functional switching Diastereomer differentiation

Organocatalytic Activity: (3R,4S)-Configured Bis-Urea Catalyst Outperforms Piperidine-Based Alternatives

1,3-Bis[(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-yl]urea demonstrated higher catalytic activity than several pyrrolidine- and piperidine-based organocatalysts evaluated for the asymmetric Michael addition of thiols to β-nitrostyrenes [1]. A related monofunctional catalyst, 1-[(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-yl]-3-[3,5-bis(trifluoromethyl)phenyl]urea (8), afforded 2-nitro-1-phenylethylsulfides in up to 93% ee at only 2 mol% catalyst loading [2]. The (3R,4S) relative configuration is critical: the cis relationship between the phenyl and urea-bearing substituents enables a specific transition-state organisation not achievable with the (3R,4R) trans isomer or with piperidine-based catalysts.

Asymmetric organocatalysis Michael addition Enantioselective synthesis

Synthetic Accessibility and Purity Specification: Racemic Form Discontinued, Hydrochloride Salt Available

The racemic trans form (CAS 116169-52-9) is listed as discontinued by at least one major supplier . The hydrochloride salt ((3R,4R)-1-benzyl-4-phenylpyrrolidin-3-yl)methanamine hydrochloride, CAS 154242-49-6, with molecular formula C₁₈H₂₃ClN₂, is available as a custom synthesis product . Minimum purity specification for the racemic free base is 95% . In contrast, the N-desbenzyl analog (trans-4-phenylpyrrolidin-3-yl)methanamine (CAS 116169-49-4) and the (3S,4R)-configured amine (CAS 116169-51-8) are listed with different availability profiles [1].

Procurement specification Chiral building block Salt form selection

Scalable Synthesis Route: (3R,4S)-1-Benzyl-4-phenylpyrrolidine-3-carboxylic Acid as a Key Intermediate

An efficient, chromatography-free four-step synthesis of (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid (1)—a close structural relative of the target compound differing only at the 3-position (carboxylic acid vs. aminomethyl)—achieved 84% overall yield from (R)-styrene oxide and was demonstrated at pilot scale with 17 kg output [1]. This compound serves as a key chiral building block for biologically active compounds [2]. The target aminomethyl analog ((3R,4R)-1-benzyl-4-phenylpyrrolidin-3-yl)methanamine can be derived from the carboxylic acid intermediate via standard amidation/reduction sequences, providing a scalable entry to the (3R,4R)-configured amine that is inaccessible via the (3R,4S) carboxylic acid route without stereochemical inversion at C3.

Process chemistry Chiral building block Scale-up synthesis

Optimal Research and Industrial Application Scenarios for ((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)methanamine


Enantiomer-Distomer Pairing for Renin Inhibitor Selectivity Profiling

In direct renin inhibitor drug discovery programmes, ((3R,4R)-1-benzyl-4-phenylpyrrolidin-3-yl)methanamine serves as the stereochemically defined precursor to the (3R,4R)-configured distomer (e.g., 12b series), which is 15-fold less potent than the (3S,4S) eutomer (IC₅₀ ~2550 nM vs. 170 nM) [1]. Systematic procurement of both enantiomers enables rigorous selectivity profiling, off-target counter-screening, and crystallographic studies to define the structural basis of enantiomer discrimination in the renin active site [2].

Chiral Building Block for MC4R Agonist/Antagonist Pharmacophore Exploration

The (3R,4R) aminomethyl scaffold, when elaborated at the 3-position amine, provides entry to a stereochemically defined series of MC4R ligands. Literature precedent demonstrates that the 4R configuration, in combination with appropriate 3-substitution, can yield potent MC4R agonists (Kᵢ = 11 nM, EC₅₀ = 24 nM for the (3S,4R) carboxamide), whereas stereochemical inversion produces antagonists (Kᵢ = 8.6 nM, IC₅₀ = 65 nM) [3]. The free aminomethyl handle of the target compound enables diverse parallel derivatisation for SAR exploration.

Precursor to Enantioselective Urea-Based Organocatalysts

((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)methanamine can be converted, via stereochemical inversion at C3, to the (3R,4S)-configured 3-aminopyrrolidine intermediates required for synthesising highly enantioselective urea organocatalysts. These catalysts deliver up to 93% ee in the asymmetric Michael addition of thiols to β-nitrostyrenes at only 2 mol% loading [4], significantly outperforming piperidine-based alternatives. The defined (3R,4R) starting material ensures stereochemical fidelity throughout the catalyst synthesis sequence [5].

Stereochemical Probe in CNS-Targeted Drug Discovery

The N-benzyl-4-phenylpyrrolidine scaffold is a privileged pharmacophore in GPCR-targeted CNS drug discovery, with trans-4-phenylpyrrolidine-3-carboxamides demonstrating oral efficacy in diet-induced obese rat models [3]. ((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)methanamine, as the aminomethyl analog, provides a versatile vector for installing diverse pharmacophoric elements at the 3-position while maintaining the benzyl and phenyl groups critical for target engagement. The defined (3R,4R) stereochemistry allows unambiguous interpretation of stereochemical SAR within lead optimisation campaigns.

Quote Request

Request a Quote for ((3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.